molecular formula C9H11NO6 B3030021 Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate CAS No. 855740-52-2

Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate

Cat. No.: B3030021
CAS No.: 855740-52-2
M. Wt: 229.19 g/mol
InChI Key: VEFAAISLTBOWAY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chelidamic acid dimethyl ester monohydrate, also known as dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate;hydrate, is a potent inhibitor of glutamate decarboxylase . Glutamate decarboxylase is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2. This enzyme plays a crucial role in the GABAergic neurotransmission pathway, which is involved in a variety of neurological functions.

Mode of Action

The compound interacts with its target, glutamate decarboxylase, by binding to its active site and inhibiting its function . This inhibition disrupts the conversion of glutamate to GABA, leading to changes in neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic neurotransmission pathway . By inhibiting glutamate decarboxylase, the compound reduces the production of GABA, a major inhibitory neurotransmitter in the central nervous system. This can lead to an increase in neuronal excitability and changes in various neurological functions.

Result of Action

The inhibition of glutamate decarboxylase by chelidamic acid dimethyl ester monohydrate leads to a decrease in GABA production . This can result in increased neuronal excitability, potentially affecting various neurological functions. The specific molecular and cellular effects would depend on the extent of GABA reduction and the specific neural circuits involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate can be synthesized through several methods. One common method involves the esterification of 4-hydroxy-2,6-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylates, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-Hydroxy-2,6-pyridinedicarboxylate monohydrate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

dimethyl 4-oxo-1H-pyridine-2,6-dicarboxylate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5.H2O/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2;/h3-4H,1-2H3,(H,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFAAISLTBOWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)C(=O)OC.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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